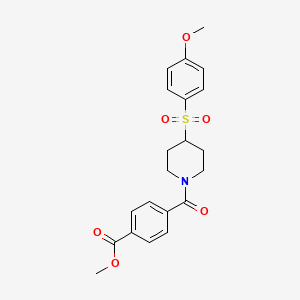

4-(4-((4-甲氧苯基)磺酰基)哌啶-1-羰基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

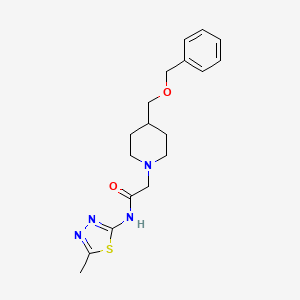

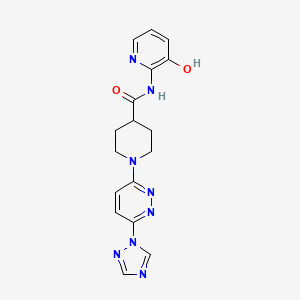

“Methyl 4-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzoate” is a complex organic compound. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . The compound also includes a methoxyphenyl group and a benzoate group .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups attached to the piperidine ring. These include a methoxyphenyl group, a sulfonyl group, and a benzoate group . The compound’s empirical formula is C13H20ClNO3S, and its molecular weight is 305.82 .Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .科学研究应用

溶剂对亚砜热解的影响

研究探索了溶剂对亚砜热解区域选择性的有趣影响。例如,在不同的溶剂(如甲苯和乙酸)中,非对映异构甲基化合物的亚砜热解由于苯磺烯酸的损失而导致各种产物的形成。这项研究强调了溶剂选择对化学反应结果和区域选择性的重大影响,为涉及亚砜热解的化学合成过程提供了有价值的见解 (Bänziger, Klein, & Rihs, 2002).

环化反应

另一个感兴趣的领域是在碱存在下2-{(2-{甲基[2-(甲氧羰基)苯基]氨基}-2-氧代乙基)磺酰基氨基}苯甲酸甲酯的环化,结果仅产生4-羟基-1-甲基-2-氧代-1,2-二氢喹啉-3-磺酸的2-取代苯胺。这项研究阐明了该化合物在碱介导的环化反应中的行为,有助于合成复杂的杂环化合物 (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

反应条件优化

已经研究了相关化合物(例如2-甲氧基-5-氨基磺酰基苯甲酸甲酯)合成的反应条件优化。通过调整摩尔比、反应时间和温度等因素,研究人员显著提高了合成重要中间体的关键步骤的产率。这项工作对于提高药物和其他化学产品的合成路线的效率和可扩展性至关重要 (Xu, Guo, Li, & Liu, 2018).

未来方向

The future directions for research on this compound and similar piperidine derivatives could involve further exploration of their synthesis methods, chemical reactions, and potential applications in the pharmaceutical industry . This could include the discovery and biological evaluation of potential drugs containing the piperidine moiety .

属性

IUPAC Name |

methyl 4-[4-(4-methoxyphenyl)sulfonylpiperidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6S/c1-27-17-7-9-18(10-8-17)29(25,26)19-11-13-22(14-12-19)20(23)15-3-5-16(6-4-15)21(24)28-2/h3-10,19H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFVHXGZNPCSGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

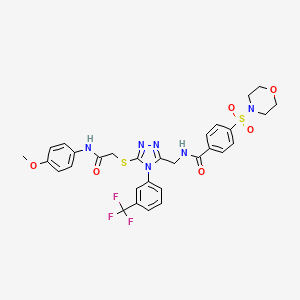

![N-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine](/img/structure/B2448813.png)

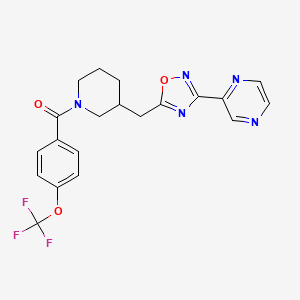

![2-ethyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2448816.png)

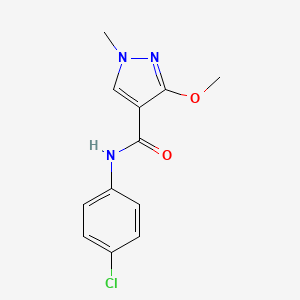

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2448818.png)

![2-[(2-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2448824.png)

![4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid](/img/structure/B2448834.png)